molecular formula C18H16N2O2 B15026801 2-(2,3-dihydro-1H-perimidin-2-yl)-6-methoxyphenol CAS No. 85557-34-2

2-(2,3-dihydro-1H-perimidin-2-yl)-6-methoxyphenol

Cat. No.: B15026801
CAS No.: 85557-34-2
M. Wt: 292.3 g/mol
InChI Key: DWZZNCGUVUHLRM-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1H-perimidin-2-yl)-6-methoxyphenol is a heterocyclic compound that features a perimidine ring fused to a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-perimidin-2-yl)-6-methoxyphenol typically involves the reaction of 1,8-diaminonaphthalene with salicylaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product .

Industrial Production Methods

The use of catalysts such as zinc or copper immobilized on nanoparticles has been explored to improve the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1H-perimidin-2-yl)-6-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The imine group in the perimidine ring can be reduced to form amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted phenol derivatives .

Scientific Research Applications

2-(2,3-dihydro-1H-perimidin-2-yl)-6-methoxyphenol has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antibacterial properties.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the development of dyes, sensors, and catalysts .

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-perimidin-2-yl)-6-methoxyphenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and π-π interactions, while the perimidine ring can interact with nucleophilic and electrophilic sites in biological systems. These interactions contribute to the compound’s biological activities and its potential as a therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-dihydro-1H-perimidin-2-yl)benzoic acid
  • (2-(2,3-dihydro-1H-perimidin-2-yl)phenoxy)acetic acid
  • 4-(2,3-dihydro-1H-perimidin-2-yl)-1,2-benzenediol

Uniqueness

2-(2,3-dihydro-1H-perimidin-2-yl)-6-methoxyphenol is unique due to the presence of both a perimidine ring and a methoxyphenol group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

85557-34-2

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

2-(2,3-dihydro-1H-perimidin-2-yl)-6-methoxyphenol

InChI

InChI=1S/C18H16N2O2/c1-22-15-10-4-7-12(17(15)21)18-19-13-8-2-5-11-6-3-9-14(20-18)16(11)13/h2-10,18-21H,1H3

InChI Key

DWZZNCGUVUHLRM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1O)C2NC3=CC=CC4=C3C(=CC=C4)N2

Origin of Product

United States

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